molecular formula C10H17ClF2N2O B2732200 2-Chloro-N-[2-[cyclopropyl(2,2-difluoroethyl)amino]ethyl]propanamide CAS No. 2411285-99-7

2-Chloro-N-[2-[cyclopropyl(2,2-difluoroethyl)amino]ethyl]propanamide

Cat. No. B2732200
CAS RN: 2411285-99-7
M. Wt: 254.71
InChI Key: NHFGBSHUMHNOIJ-UHFFFAOYSA-N
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Description

2-Chloro-N-[2-[cyclopropyl(2,2-difluoroethyl)amino]ethyl]propanamide, also known as CP-690,550, is a small molecule drug that has been developed for the treatment of autoimmune diseases. It is a selective inhibitor of Janus kinase 3 (JAK3), which is a key enzyme involved in the signaling pathways of cytokine receptors. CP-690,550 has shown promising results in preclinical and clinical studies for the treatment of rheumatoid arthritis, psoriasis, and other autoimmune diseases.

Mechanism of Action

2-Chloro-N-[2-[cyclopropyl(2,2-difluoroethyl)amino]ethyl]propanamide selectively inhibits JAK3, which is a key enzyme involved in the signaling pathways of cytokine receptors. JAK3 is primarily expressed in immune cells and plays a crucial role in the development and function of these cells. By inhibiting JAK3, 2-Chloro-N-[2-[cyclopropyl(2,2-difluoroethyl)amino]ethyl]propanamide can suppress the immune response and reduce the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
2-Chloro-N-[2-[cyclopropyl(2,2-difluoroethyl)amino]ethyl]propanamide has been shown to have a number of biochemical and physiological effects. It can reduce the production of pro-inflammatory cytokines, such as interleukin-2, interleukin-6, and interferon-gamma. 2-Chloro-N-[2-[cyclopropyl(2,2-difluoroethyl)amino]ethyl]propanamide can also inhibit the proliferation of T cells and B cells, which are key components of the immune response. In addition, 2-Chloro-N-[2-[cyclopropyl(2,2-difluoroethyl)amino]ethyl]propanamide can prevent the activation of dendritic cells, which are important antigen-presenting cells.

Advantages and Limitations for Lab Experiments

2-Chloro-N-[2-[cyclopropyl(2,2-difluoroethyl)amino]ethyl]propanamide has several advantages for use in lab experiments. It is a selective inhibitor of JAK3, which makes it a useful tool for studying the role of JAK3 in immune cell function. 2-Chloro-N-[2-[cyclopropyl(2,2-difluoroethyl)amino]ethyl]propanamide has also been shown to have a good safety profile in preclinical and clinical studies. However, 2-Chloro-N-[2-[cyclopropyl(2,2-difluoroethyl)amino]ethyl]propanamide has some limitations for lab experiments. It is a small molecule drug, which means that it may have off-target effects on other enzymes or receptors. In addition, 2-Chloro-N-[2-[cyclopropyl(2,2-difluoroethyl)amino]ethyl]propanamide may not be suitable for long-term studies, as prolonged inhibition of JAK3 may have adverse effects on immune function.

Future Directions

There are several future directions for the research and development of 2-Chloro-N-[2-[cyclopropyl(2,2-difluoroethyl)amino]ethyl]propanamide. One direction is to explore its potential use in other autoimmune diseases, such as multiple sclerosis and inflammatory bowel disease. Another direction is to investigate its potential use in combination with other immunosuppressive drugs for the treatment of autoimmune diseases. Additionally, further studies are needed to understand the long-term effects of JAK3 inhibition and to identify any potential adverse effects. Finally, there is a need to develop more selective JAK3 inhibitors that have fewer off-target effects.

Synthesis Methods

2-Chloro-N-[2-[cyclopropyl(2,2-difluoroethyl)amino]ethyl]propanamide can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 2-aminoethyl cyclopropane carboxylate with 2,2-difluoroethylamine to give the intermediate compound. This intermediate is then reacted with 2-chloropropionyl chloride to yield the final product, 2-Chloro-N-[2-[cyclopropyl(2,2-difluoroethyl)amino]ethyl]propanamide.

Scientific Research Applications

2-Chloro-N-[2-[cyclopropyl(2,2-difluoroethyl)amino]ethyl]propanamide has been extensively studied in preclinical and clinical trials for the treatment of autoimmune diseases. It has been shown to be effective in reducing the production of pro-inflammatory cytokines and suppressing the immune response. 2-Chloro-N-[2-[cyclopropyl(2,2-difluoroethyl)amino]ethyl]propanamide has also been studied for its potential use in organ transplantation, as it can prevent rejection by suppressing the immune response.

properties

IUPAC Name

2-chloro-N-[2-[cyclopropyl(2,2-difluoroethyl)amino]ethyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17ClF2N2O/c1-7(11)10(16)14-4-5-15(6-9(12)13)8-2-3-8/h7-9H,2-6H2,1H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHFGBSHUMHNOIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCCN(CC(F)F)C1CC1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17ClF2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-N-[2-[cyclopropyl(2,2-difluoroethyl)amino]ethyl]propanamide

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